4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-21-14-6-4-3-5-13(14)19-7-9-20(10-8-19)15-11-16(22-2)18-12-17-15/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJDSSADYZPVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Multi-Step Synthesis
The conventional approach involves sequential construction of the pyrimidine core followed by piperazine functionalization. A representative pathway includes:
Step 1: Pyrimidine Core Synthesis
A Biginelli-like cyclocondensation reaction forms the 4-methoxypyrimidine scaffold. Ethyl acetoacetate (100 mmol) reacts with urea (94 mmol) and 2-methoxybenzaldehyde derivatives under acidic ethanol reflux (5–6 hours), yielding ethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Typical conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | HCl (4–5 drops) |
| Temperature | Reflux (78°C) |
| Reaction Time | 5–6 hours |
| Yield | 60–70% |
Step 2: Chlorination at C6 Position
Phosphorus oxychloride (210 mmol) converts the 2-oxo group to chlorine at 105°C over 3–4 hours, forming ethyl 2-chloro-4-(2-methoxyphenyl)-6-methylpyrimidine-5-carboxylate. Excess POCl3 is removed via vacuum distillation.
Step 3: Piperazine Coupling
The chlorinated intermediate reacts with 1-(2-methoxyphenyl)piperazine under Buchwald-Hartwig amination conditions. A mixture of Pd(OAc)₂ (0.1 equiv), Xantphos (0.2 equiv), and Cs₂CO₃ (2 equiv) in toluene at 110°C for 12 hours achieves C-N bond formation. Post-reaction purification via silica gel chromatography (ethyl acetate/petroleum ether, 3:7) yields the final product (55–60%).
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps while improving yields:
Pyrimidine Cyclization
3-(2-Methoxyphenyl)propiolaldehyde (0.01 mol) and acetimidamide hydrochloride undergo microwave-assisted cyclization (90°C, 30 minutes) in acetonitrile with Na₂CO₃, producing 2-methyl-4-(2-methoxyphenyl)pyrimidine in 75% yield. Compared to traditional reflux (6 hours), this method reduces time by 88%.
Piperazine Installation
Microwave-enhanced Ullmann coupling between 6-chloro-4-methoxypyrimidine and 1-(2-methoxyphenyl)piperazine uses CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ in DMF at 120°C (20 minutes), achieving 82% yield versus 48% under thermal conditions.
Key Reaction Parameters and Optimization
Solvent Systems
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates during piperazine coupling, while toluene optimizes cross-coupling efficiency in palladium-catalyzed reactions. Ethanol remains preferred for cyclocondensation due to its ability to dissolve urea and stabilize intermediates.
Catalytic Systems
Comparative studies demonstrate Pd(OAc)₂/Xantphos outperforms Cu-based catalysts in coupling reactions:
| Catalyst System | Yield (%) | By-products (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 78 | <5 |
| CuI/L-proline | 65 | 12 |
| Catalyst-free | 22 | 41 |
Temperature Gradients
Controlled heating during chlorination prevents decomposition:
-
<100°C: Incomplete POCl3 activation → 30% conversion
-
105–110°C: Optimal range → 95% conversion
-
Industrial-Scale Production Considerations
Continuous Flow Reactors
Tubular reactors with segmented gas-liquid flow achieve 92% conversion in chlorination steps (residence time: 8 minutes vs. 3 hours batch). In-line IR monitoring enables real-time adjustment of POCl3 feed rates.
Green Chemistry Metrics
Solvent recovery systems reduce E-factor from 32 to 7.2:
| Metric | Batch Process | Continuous Process |
|---|---|---|
| E-factor | 32 | 7.2 |
| PMI (kg/kg product) | 56 | 14 |
| Energy (kWh/mol) | 48 | 19 |
Recent Advancements in Synthetic Methodologies
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anti-inflammatory and neuroprotective properties.
Pharmacology: It has been evaluated for its potential as a therapeutic agent for neurodegenerative diseases and inflammatory disorders.
Biological Research: The compound has been used in molecular docking studies to understand its interactions with various biological targets, such as iNOS and COX-2.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds and as a tool in drug discovery research.
Mechanism of Action
The mechanism of action of 4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways:
Inhibition of Inflammatory Pathways: The compound inhibits the expression of iNOS and COX-2, reducing the production of pro-inflammatory mediators such as nitric oxide and prostaglandins.
Neuroprotective Effects: It exerts neuroprotective effects by inhibiting the NF-kB inflammatory pathway and reducing endoplasmic reticulum (ER) stress.
Molecular Docking Studies: Molecular docking studies have shown that the compound forms hydrophobic interactions with the active sites of iNOS and COX-2, stabilizing the enzyme-inhibitor complex.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in the Piperazine/Pyrimidine Core
4-Methoxy-6-(Piperazin-1-Yl)Pyrimidine Dihydrochloride
- Structure : Lacks the 2-methoxyphenyl substituent on the piperazine ring.
- Molecular Weight : 267.16 g/mol (vs. ~369.4 g/mol for the target compound).
- Implications : The absence of the 2-methoxyphenyl group reduces lipophilicity and may diminish receptor binding affinity, as aromatic substituents on piperazine are critical for interactions with serotonin (5-HT) and dopamine receptors .
4-(Methoxymethyl)-2-Phenyl-6-(Piperidin-1-Yl)Pyrimidine
- Structure : Replaces piperazine with piperidine and adds a methoxymethyl group.
- Key Differences : Piperidine (a six-membered saturated ring with one nitrogen) lacks the basicity and hydrogen-bonding capacity of piperazine. The methoxymethyl group may enhance solubility but reduce steric compatibility with receptor pockets .
4-Methoxy-2-{4-[6-(Trifluoromethyl)Pyrimidin-4-Yl]Piperazin-1-Yl}Pyrimidine
Substituent Effects on Pharmacological Activity
Ethyl 2-[[4-(2-Methoxyphenyl)Piperazin-1-Yl]Acetylamino]-Thieno[2,3-c]Pyridine-3-Carboxylate (Compound 11d)
- Activity : Potent 5-HT2A receptor antagonist (IC₅₀ ~50 nM).
- Comparison: The thienopyridine scaffold replaces pyrimidine, but retention of the 4-(2-methoxyphenyl)piperazine group underscores its importance in 5-HT2A binding. The target compound’s pyrimidine core may offer better selectivity for other receptors (e.g., neurotensin) .
2-Cyclopropyl-6-Methoxy-4-(4-(2-Methoxyphenyl)Piperazin-1-Yl)Pyrido[3,4-d]Pyrimidine
- Activity : Neurotensin receptor 1 (NTSR1) agonist.
- The cyclopropyl group may confer rigidity, improving pharmacokinetics .
Mepirizole (4-Methoxy-2-(5-Methoxy-3-Methylpyrazol-1-Yl)-6-Methylpyrimidine)
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight (g/mol) | LogP* | Key Substituents | Biological Target |
|---|---|---|---|---|
| Target Compound | ~369.4 | ~2.8 | 4-OCH₃, 6-(2-MeOPh-piperazine) | 5-HT2A, NTSR1 (potential) |
| 4-Methoxy-6-(piperazin-1-yl)pyrimidine diHCl | 267.16 | ~1.2 | 6-piperazine (no aryl) | Lower receptor affinity |
| Compound 11d | ~450.5 | ~3.5 | Thienopyridine, 2-MeOPh-piperazine | 5-HT2A antagonist |
| Pyrido[3,4-d]pyrimidine analog | ~435.3 | ~3.1 | Cyclopropyl, pyrido extension | NTSR1 agonist |
*LogP estimated using fragment-based methods.
Key Research Findings
Piperazine Aryl Substituents : The 2-methoxyphenyl group on piperazine is critical for CNS receptor engagement. Its omission (e.g., in dihydrochloride analogs) drastically reduces activity .
Heterocycle Core Flexibility: Pyrimidine derivatives with fused rings (e.g., pyrido or thieno) exhibit enhanced receptor selectivity but may suffer from reduced solubility .
Electron-Withdrawing Groups: Trifluoromethyl or cyano substituents improve metabolic stability but require balancing with solubility-enhancing groups (e.g., methoxy) .
Biological Activity
4-Methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. The unique structure of this compound, featuring a pyrimidine ring substituted with a methoxy group and a piperazine ring attached to a methoxyphenyl group, facilitates interactions with various biological targets. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure
The molecular formula for this compound is C_{17}H_{22}N_{4}O_{2}, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit key inflammatory pathways and provide neuroprotective effects:
- Inhibition of iNOS and COX-2 : The compound reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of pro-inflammatory mediators such as nitric oxide and prostaglandins.
- Neuroprotective Effects : It has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing endoplasmic reticulum (ER) stress, which is beneficial in neurodegenerative conditions.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In particular, it has demonstrated promising results in the NCI-60 cell line screening:
| Cell Line | GI Value (%) at 10 μM |
|---|---|
| HOP-92 (NSCL) | 86.28 |
| HCT-116 (Colorectal) | 40.87 |
| SK-BR-3 (Breast) | 46.14 |
These findings suggest that the compound may serve as a potential candidate for cancer therapy .
Anti-inflammatory Activity
The compound's ability to inhibit inflammatory pathways positions it as a potential therapeutic agent for conditions characterized by chronic inflammation. Its efficacy in reducing inflammatory markers has been supported by molecular docking studies, which indicate strong interactions with the active sites of iNOS and COX-2.
Case Studies
Several studies have explored the biological activity of similar compounds within the pyrimidine class, providing insights into structure-activity relationships (SAR):
- Study on Piperazine Derivatives : A study evaluated various piperazine derivatives linked to pyrimidine rings. It was found that modifications at the 6-position significantly influenced anticancer activity, emphasizing the importance of structural variations in enhancing biological efficacy.
- Neuroprotective Studies : Research focused on neuroprotective agents highlighted that compounds similar to this compound could reduce neuronal cell death in models of neurodegeneration, indicating potential applications in treating diseases like Alzheimer's .
Q & A
Q. What are the optimal synthetic routes for 4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of the piperazine ring via a Mannich reaction (condensation of formaldehyde, a secondary amine, and a ketone/aldehyde). Key steps include nucleophilic substitution at the pyrimidine core and coupling with the 2-methoxyphenylpiperazine moiety. Critical characterization techniques include:
- Thin-layer chromatography (TLC) for monitoring reaction progress .
- Nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm intermediate structures .
- High-performance liquid chromatography (HPLC) for purity assessment (>95% purity is standard for pharmacological studies) .
Q. What are the primary biological targets of this compound, and how are binding affinities determined?
The compound’s piperazine-pyrimidine scaffold suggests affinity for serotonin (5-HT) and dopamine receptors, common targets for neuroactive agents. Binding studies use:
Q. How is the compound’s stability evaluated under varying storage and experimental conditions?
Stability assessments include:
- Thermogravimetric analysis (TGA) to determine decomposition temperatures .
- pH-dependent degradation studies in buffered solutions (e.g., simulated gastric fluid at pH 1.2) .
- Light sensitivity tests via accelerated photodegradation under UV-Vis exposure .
Advanced Research Questions
Q. How can contradictory data on receptor selectivity (e.g., 5-HT₁A vs. D₂ antagonism) be resolved?
Contradictions arise from assay variability (e.g., cell lines, radioligands). Mitigation strategies include:
- Functional assays (e.g., cAMP accumulation for G-protein coupled receptors) to validate antagonism/agonism .
- Comparative studies with structurally analogous compounds (e.g., trazodone or naftopidil) to contextualize selectivity .
- Meta-analysis of published binding data to identify trends in receptor affinity .
Q. What strategies optimize reaction yields during scale-up synthesis while maintaining purity?
Yield optimization requires:
- Solvent screening (e.g., switching from DMF to acetonitrile for reduced side reactions) .
- Catalyst optimization (e.g., palladium catalysts for coupling reactions) .
- Flow chemistry for improved heat/mass transfer in exothermic steps .
- Design of experiments (DoE) to statistically model parameter interactions (temperature, solvent ratio) .
Q. How do substituent modifications (e.g., methoxy vs. fluoro groups) impact pharmacokinetic properties?
Structure-activity relationship (SAR) studies reveal:
Q. What analytical methods resolve spectral overlaps in NMR or MS data for structural confirmation?
Advanced techniques include:
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations in crowded spectra .
- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) for precise mass-to-charge (m/z) matching .
- X-ray crystallography for unambiguous confirmation of stereochemistry .
Q. How can in vitro-to-in vivo extrapolation (IVIVE) challenges be addressed for this compound?
IVIVE requires:
- Physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution .
- Allometric scaling from rodent pharmacokinetic data .
- Interspecies differences adjustment using protein binding assays (e.g., plasma protein binding via ultrafiltration) .
Methodological Notes
- Contradictory Data Analysis : Cross-validate findings using orthogonal assays (e.g., SPR with radioligand binding) .
- Scale-Up Synthesis : Prioritize green chemistry principles (e.g., solvent recycling) to reduce waste .
- Pharmacological Profiling : Use tiered screening (primary binding → functional assays → in vivo models) to conserve resources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
